molecular formula C8H6FNO B12955647 3-Ethynyl-2-fluoro-6-methoxypyridine

3-Ethynyl-2-fluoro-6-methoxypyridine

Cat. No.: B12955647
M. Wt: 151.14 g/mol
InChI Key: UATVVAAQDXFLEH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analog, benzene (B151609). This has made the pyridine scaffold a versatile building block in numerous areas of science and technology.

In the realm of organic synthesis , pyridine and its derivatives are indispensable. They serve as catalysts, ligands for metal-catalyzed reactions, and as key intermediates in the synthesis of complex molecules. The nitrogen atom can act as a nucleophile or a base, and its presence influences the reactivity of the entire ring system, making it amenable to a wide range of chemical transformations.

The importance of pyridine scaffolds extends significantly into materials science . The incorporation of pyridine units into polymers and other materials can introduce desirable properties such as thermal stability, conductivity, and specific optical or electronic characteristics. These materials find applications in areas ranging from electronics to photovoltaics.

Rationale for Investigating Complex Substituted Pyridine Derivatives

The functionalization of the pyridine ring with various substituents dramatically expands its chemical space and allows for the fine-tuning of its properties. The nature, position, and number of substituents on the pyridine ring can profoundly influence its steric and electronic environment. This, in turn, dictates its reactivity, physical properties, and biological activity.

The investigation of complex substituted pyridine derivatives is driven by the quest for novel compounds with enhanced or specific functionalities. For instance, in medicinal chemistry, the introduction of particular substituents can lead to improved drug efficacy, selectivity, and pharmacokinetic profiles. In materials science, tailored substitution patterns are crucial for designing materials with specific electronic and photophysical properties. The systematic study of these derivatives allows chemists to establish structure-property relationships, a fundamental aspect of chemical design.

Overview of Structural Features and Research Focus on 3-Ethynyl-2-fluoro-6-methoxypyridine

This compound is a prime example of a complex substituted pyridine that has garnered interest in synthetic chemistry. Its structure is characterized by three distinct functional groups attached to the pyridine core:

An ethynyl (B1212043) group at the 3-position: This group is a versatile handle for further chemical modifications, most notably through cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions. wikipedia.org The carbon-carbon triple bond can also participate in various cycloaddition reactions and can be hydrogenated to form ethyl or vinyl groups.

A fluoro group at the 2-position: The fluorine atom, being the most electronegative element, significantly alters the electronic properties of the pyridine ring. It can influence the acidity of ring protons, the regioselectivity of subsequent reactions, and the metabolic stability of the molecule in biological systems.

A methoxy (B1213986) group at the 6-position: This electron-donating group also modulates the electronic nature of the pyridine ring and can influence its reactivity in substitution reactions. pipzine-chem.com

The combination of these three substituents on a single pyridine ring creates a highly versatile and synthetically valuable building block. Research on this compound and related compounds is often focused on its utility as a key intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The strategic placement of the reactive ethynyl group, coupled with the modulating effects of the fluoro and methoxy substituents, allows for the construction of a diverse library of novel compounds.

A plausible and widely used method for the synthesis of such ethynyl-substituted pyridines is the Sonogashira cross-coupling reaction . wikipedia.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org In the context of synthesizing this compound, a likely precursor would be a halogenated pyridine, such as 3-bromo-2-fluoro-6-methoxypyridine, which would be reacted with a protected acetylene (B1199291) source, followed by deprotection. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. researchgate.netsoton.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

3-ethynyl-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C8H6FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h1,4-5H,2H3

InChI Key

UATVVAAQDXFLEH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C#C)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Ethynyl 2 Fluoro 6 Methoxypyridine

Synthetic Routes to Fluoropyridine Scaffolds

The introduction of a fluorine atom onto a pyridine (B92270) ring can be accomplished through several distinct strategies, broadly categorized as nucleophilic and electrophilic fluorination. The choice of method often depends on the available starting materials and the desired regioselectivity.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a suitable leaving group on the pyridine ring by a fluoride (B91410) ion. These methods are among the most established for synthesizing fluoropyridines.

One of the most common methods for introducing fluorine into a pyridine ring is through a halogen exchange (Halex) reaction. This nucleophilic aromatic substitution (SNAr) involves treating a chloro- or bromo-substituted pyridine with a fluoride source. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the positions ortho and para to it for nucleophilic attack.

The process typically employs alkali metal fluorides, such as potassium fluoride (KF) or caesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP). googleapis.com For the synthesis of a 2-fluoro-6-methoxypyridine (B45670) scaffold, a precursor such as 2-chloro-6-methoxypyridine (B123196) or 2-bromo-6-methoxypyridine would be subjected to these conditions. The reaction temperature can range from 90-250 °C. google.com The efficiency of the exchange is dependent on factors such as the nature of the leaving group (Br > Cl), the choice of fluoride salt, and the reaction conditions. googleapis.comchemrxiv.org

Table 1: Key Parameters in Halogen-Fluorine Exchange Reactions

Parameter Description Common Examples
Substrate Pyridine ring with a halogen leaving group at the 2-position. 2-chloro-6-methoxypyridine, 2-bromo-6-methoxypyridine
Fluoride Source Provides the nucleophilic fluoride ion. KF, CsF, Anhydrous Hydrogen Fluoride (HF) google.com
Solvent High-boiling polar aprotic solvent to dissolve reactants. DMSO, NMP, Sulfolane

| Temperature | Elevated temperatures are typically required to drive the reaction. | 90-250 °C google.com |

Fluorodenitration is another powerful SNAr method where a nitro group (-NO₂) is displaced by a fluoride ion. The nitro group is a strong activating group, making this reaction particularly effective for precursors where the nitro group is positioned at the 2- or 4-position of the pyridine ring.

To generate the 2-fluoro-6-methoxypyridine core, a starting material like 2-methoxy-6-nitropyridine (B11812485) would be required. The reaction is typically carried out using a fluoride source such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

The Balz-Schiemann reaction is a classic method for converting an aromatic primary amine into a fluoride. wikipedia.org This process involves two main steps: first, the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate (B81430) salt. In the second step, this isolated salt is thermally decomposed, releasing nitrogen gas and boron trifluoride, to yield the desired aryl fluoride. wikipedia.org

For the synthesis of the 2-fluoro-6-methoxypyridine scaffold, the starting material would be 2-amino-6-methoxypyridine. While effective, the traditional Balz-Schiemann reaction can require harsh conditions and the isolation of potentially unstable diazonium salts. Modern variants have been developed that use other fluoride sources, such as hexafluorophosphates (PF₆⁻) or even anhydrous hydrogen fluoride, which can sometimes provide improved yields and safety profiles. wikipedia.org

Table 2: Steps of the Balz-Schiemann Reaction

Step Process Reagents Intermediate/Product
1 Diazotization Ar-NH₂, NaNO₂, HBF₄ Aryl diazonium tetrafluoroborate ([Ar-N₂]⁺BF₄⁻)

Pyridine N-oxides can serve as activated precursors for the introduction of various functional groups. The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain transformations. While primarily used for introducing other functional groups, methodologies involving N-oxides can be adapted for fluorination. For instance, after functionalization at the 2-position, the N-oxide can be removed via reduction. Methoxy (B1213986) groups on the pyridine N-oxide catalyst have been shown to enhance reactivity and enantioselectivity in some reactions by increasing electron density. organic-chemistry.org The development of C-H fluorination methods promoted by pyridine N-oxyl radicals represents a modern advancement in this area. rsc.orgrsc.org

Electrophilic Fluorination Strategies

In contrast to nucleophilic methods, electrophilic fluorination involves the reaction of an electron-rich pyridine ring with an electrophilic source of fluorine ("F⁺"). wikipedia.org These methods are particularly useful for the direct C-H fluorination of pyridine rings, avoiding the need for pre-installed leaving groups.

A variety of modern electrophilic fluorinating reagents have been developed, with N-F reagents being the most widely used due to their relative stability and safety. wikipedia.org A prominent example is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov Other reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts. wikipedia.orgjuniperpublishers.com

The direct fluorination of a 6-methoxypyridine derivative via an electrophilic pathway would depend on the directing effects of the methoxy group and the pyridine nitrogen, as well as the specific reagent and conditions used. These reactions can be catalyzed by transition metals, such as palladium, to direct the fluorination to a specific C-H bond. juniperpublishers.com The mechanism of these reactions is complex and can involve single-electron transfer (SET) pathways. nih.govucmerced.edu

Table 3: Common Electrophilic Fluorinating Agents

Reagent Name Acronym Class
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Cationic N-F Reagent
N-Fluorobenzenesulfonimide NFSI Neutral N-F Reagent
N-Fluoro-o-benzenedisulfonimide NFOBS Neutral N-F Reagent

Photoredox-Catalyzed Fluorination Methods

Visible-light photoredox catalysis has emerged as a powerful and mild method for forming C–F bonds, offering an alternative to traditional, often harsh, fluorination techniques. mdpi.com These methods are particularly relevant for the synthesis of fluorinated heteroarenes like 2-fluoropyridines.

One notable strategy involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, which, after a one-pot condensation with ammonium acetate, yields diversely substituted 3-fluoropyridines. acs.org The key C–C bond formation is initiated by a photocatalyst, such as fac-Ir(ppy)₃, under blue LED irradiation. acs.org The proposed mechanism suggests that the photoexcited iridium(III) catalyst reduces the iodoketone to generate a radical, which then adds to the enol ether. Subsequent oxidation and elimination of the silyl group lead to a diketone intermediate that cyclizes with ammonia to form the fluoropyridine ring. acs.org

Another approach utilizes a charge-transfer complex formed between pyridine derivatives and a fluorinating agent like Selectfluor as a catalytic species. acs.org This organic photoredox system facilitates the decarboxylative fluorination of alkyl carboxylic acids under visible light, demonstrating the versatility of photoredox catalysis in C–F bond formation. acs.org While not a direct pyridine fluorination, this highlights the ongoing development of photoredox methods for incorporating fluorine. For direct C-H fluorination of pyridines, methods inspired by classic amination reactions have been developed, achieving site-selectivity through the formation of radical cation intermediates via photoredox catalysis. researchgate.net

Table 1: Key Features of Photoredox-Catalyzed Reactions for Fluoropyridine Synthesis

MethodKey ReagentsCatalyst ExampleConditionsProduct Type
Coupling of Iodoketones and Silyl Enol Ethersα,α-difluoro-β-iodoketones, Silyl enol ethers, NH₄OAcfac-Ir(ppy)₃Blue LED irradiation, 120 °C3-Fluoropyridines acs.org
Decarboxylative FluorinationAlkyl carboxylic acids, SelectfluorPyridine derivativeVisible light, Basic conditionsAlkyl fluorides acs.org
Site-Selective C-H Amination (Inspiration)ArenesNot specifiedPhotoredox catalysisAminated Arenes researchgate.net

Ring-Forming Reactions for Fluoropyridine Synthesis

Constructing the fluoropyridine core from acyclic precursors is a fundamental strategy that installs the fluorine atom during the cyclization process. These methods offer access to substitution patterns that may be difficult to achieve by functionalizing a pre-formed pyridine ring.

A prominent example is the Rh(III)-catalyzed C–H functionalization approach, which prepares multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to couple terminal alkynes with high regioselectivity, a previously challenging transformation in pyridine synthesis. nih.gov The reaction is conveniently set up in the air and tolerates a range of aryl, heteroaryl, and alkyl substituents on both the oxime and alkyne partners. nih.gov

Another versatile ring-forming strategy involves the tandem intermolecular cycloaddition/cycloreversion of 1,4-oxazinone precursors with terminal alkynes. nih.gov This sequence constructs polysubstituted pyridine products, with the substitution pattern directed by the precursors. While not exclusively for fluoropyridines, the incorporation of a fluorine-bearing precursor into this methodology would directly lead to the desired fluorinated heterocycle.

Traditional methods, though sometimes reliant on harsh conditions, remain relevant. For instance, 2,5-dibromo-3-fluoropyridine, a key intermediate, can be synthesized from 2-amino-5-bromopyridine via diazotization in hydrofluoric acid, followed by subsequent transformations. google.com This highlights a multi-step pathway where the fluorine is introduced early through a Sandmeyer-type reaction before further functionalization.

Introduction of Ethynyl (B1212043) Functionality on Pyridine Rings

The introduction of an ethynyl group onto a pyridine ring is most commonly achieved through metal-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a cornerstone of C(sp²)–C(sp) bond formation and is widely used to install terminal alkynes onto aryl and heteroaryl halides. wikipedia.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgscirp.orgscirp.org

For the synthesis of a 3-ethynylpyridine derivative, a 3-halopyridine (typically bromo- or iodo-) serves as the electrophilic partner. The reaction conditions are generally mild, which allows for broad functional group tolerance, a critical consideration in multi-step synthesis. wikipedia.org Optimized conditions often involve a palladium source like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and a copper source like CuI, with an amine base (e.g., Et₃N) in a solvent like DMF. scirp.orgscirp.org The reactivity of the halide follows the order I > Br >> Cl. wikipedia.org

The versatility of the Sonogashira coupling has been demonstrated in the synthesis of various 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines and terminal alkynes, achieving moderate to excellent yields. scirp.orgscirp.orgsemanticscholar.org This methodology is directly applicable to a 2-fluoro-6-methoxy-3-bromopyridine intermediate to introduce the desired ethynyl group at the C-3 position.

Table 2: Representative Conditions for Sonogashira Coupling on Pyridine Rings

Pyridine SubstrateAlkyne PartnerCatalyst SystemBase/SolventYield
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂, PPh₃, CuIEt₃N / DMF72% - 96% scirp.org
Aryl/Heteroaryl HalidesTerminal AlkynesNanosized MCM-41 Anchored Pd Bipyridyl Complex, CuI, PPh₃Et₃N or NMPHigh yields nih.gov
3-Halogen-2-aminopyridinesTerminal AlkynesPalladium catalystNot specifiedNot specified scirp.org

Addition of Organometallic Acetylides to Activated Pyridine Intermediates

An alternative to cross-coupling involves the direct addition of nucleophilic acetylides to an activated pyridine ring. Hard nucleophiles, such as organometallic reagents, preferentially attack the C-2 or C-6 positions of the pyridine ring. quimicaorganica.org This can be a viable strategy if the desired position is electronically accessible or if other positions are blocked.

The reaction typically involves activating the pyridine ring to make it more susceptible to nucleophilic attack. This can be achieved by N-oxidation or by forming a pyridinium (B92312) salt. Following the addition of the organometallic acetylide (e.g., lithium acetylide or a Grignard equivalent), the resulting dihydropyridine intermediate must be oxidized to restore aromaticity. This final oxidation step results in a net nucleophilic substitution. quimicaorganica.org While this method is less common than Sonogashira coupling for this specific transformation, it provides a potential alternative pathway, particularly if a suitable precursor for cross-coupling is unavailable.

Strategic Incorporation of Alkyne Precursors

Instead of adding the ethynyl group to a pre-formed ring, it can be incorporated as part of one of the building blocks in a ring-forming reaction. This approach builds the core structure with the alkyne functionality already in place.

For example, cascade reactions can be employed to construct the pyridine framework from simpler components. A cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes has been developed to synthesize pyrazolo[3,4-b]pyridines, demonstrating how an alkyne-containing fragment can be a key precursor in building a fused pyridine system. mdpi.com Similarly, 1,4-oxazinone precursors can react with terminal alkynes in a cycloaddition/cycloreversion sequence to afford polysubstituted pyridines. nih.gov Adapting such strategies by using a fluorinated and/or methoxylated building block along with an alkyne precursor could provide a convergent route to the target molecule.

Methodologies for Methoxy Group Installation and Transformation on Pyridine Rings

The methoxy group can be introduced onto the pyridine ring either by building the ring from a methoxy-containing precursor or by functionalizing an existing pyridine ring, typically through nucleophilic aromatic substitution (SNAr).

The SNAr reaction is a powerful method for installing alkoxy groups onto heteroaromatic rings. This reaction requires an electron-deficient pyridine ring and a good leaving group, such as a halide (Cl, F) or a nitro group, typically positioned at the 2-, 4-, or 6-positions. The reaction of a 6-halopyridine with sodium methoxide (B1231860) in methanol or a polar aprotic solvent is a standard procedure for installing a 6-methoxy group. The presence of other electron-withdrawing groups, such as the fluoro and ethynyl substituents, would further activate the ring toward this substitution.

Furthermore, methoxypyridines can be used as strategic intermediates in complex syntheses. The methoxy group can modulate the electronic properties of the pyridine ring; for instance, a 2-methoxypyridine has a less basic nitrogen atom compared to an unsubstituted pyridine. nih.gov This reduced basicity can be advantageous in subsequent reaction steps that are sensitive to the basicity of the pyridine nitrogen, such as certain annulation reactions. nih.gov The methoxy group can also serve as a precursor to a pyridone moiety through demethylation.

Nucleophilic Substitution Reactions with Methoxide Sources

The introduction of a methoxy group onto a pyridine ring, particularly one activated by other electron-withdrawing substituents like a fluoro group, is often achieved via nucleophilic aromatic substitution (SNAr). In a potential synthesis of the target molecule, a precursor such as a di-halogenated pyridine could be treated with a methoxide source. For instance, reacting a 2,6-dihalopyridine derivative with sodium methoxide would lead to the substitution of one of the halogens. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring and the nature of the existing substituents. The presence of a fluorine atom can activate the adjacent positions for nucleophilic attack. The reaction typically proceeds by the addition of the methoxide ion to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity.

Activated halogens on aromatic rings are susceptible to sequential nucleophilic displacement. nih.gov The presence of nitro groups, for example, activates halogens for substitution by phenoxide and thiolate anions. nih.gov Similarly, electron-withdrawing groups on a pyridine ring facilitate the displacement of halogens.

Dearomative Alkylation of Methoxypyridinium Ions

Dearomatization reactions offer a powerful method for the stereoselective functionalization of pyridines. In this approach, the pyridine ring is first activated by N-acylation or N-alkylation to form a pyridinium ion. This activation enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack, which disrupts the aromatic system.

A general catalytic methodology for the enantioselective dearomative alkylation of 4-methoxypyridinium ions using Grignard reagents has been developed. nih.govnih.govacs.orgresearchgate.net This process, catalyzed by a chiral copper(I) complex, provides access to chiral dihydro-4-pyridones in high yields (up to 98%) and excellent enantioselectivity. nih.govnih.govacs.orgresearchgate.net The reaction involves the dearomatization of in situ-formed N-acylpyridinium salts. nih.govacs.orgunipi.it The choice of the acylating agent is critical; benzyl chloroformate was found to give the highest enantiomeric excess at low temperatures. nih.govacs.org This strategy has been successfully applied to 2- and 3-substituted 4-methoxypyridines, demonstrating its utility in creating complex, functionalized piperidine derivatives. unipi.it

Enantioselective Dearomative Alkylation of 4-Methoxypyridine nih.govacs.org
Acylating AgentGrignard ReagentYieldEnantiomeric Excess (ee)
Methyl ChloroformateEtMgBr75%97%
Ethyl ChloroformateEtMgBr80%98%
Benzyl ChloroformateEtMgBr98%>99% (-78 °C)
Benzyl ChloroformateEtMgBr-52% (Room Temp)

Role of Methoxy Group as a Masked Pyridone

The methoxy group in a pyridine ring can be viewed as a "masked" or protected form of a pyridone. nih.gov Pyridones exist in a tautomeric equilibrium with their corresponding hydroxypyridines, with the pyridone (lactam) form typically predominating. nih.gov By converting the hydroxyl group to a methoxy ether, the molecule is locked in the "lactim" form, preventing tautomerization. This strategy has several advantages in multi-step synthesis.

The less basic nature of the nitrogen atom in 2-methoxypyridines (pKa of 3.06 for the pyridinium ion) compared to unsubstituted pyridine (pKa of 5.23) can be beneficial in reactions where the basicity of the pyridine nitrogen might interfere. nih.gov This reduced basicity is attributed to the inductive electron-withdrawing effect of the alkoxy group. nih.gov In the synthesis of complex molecules like the Lycopodium alkaloids, using methoxypyridine intermediates facilitated reactions, such as the Robinson annulation, that proceeded in drastically lower yields with the corresponding unprotected pyridone precursors. nih.gov At the end of a synthetic sequence, the methoxy group can be cleaved, typically under acidic conditions, to reveal the pyridone functionality.

Integrated Multi-Step Synthesis of 3-Ethynyl-2-fluoro-6-methoxypyridine

The synthesis of a tri-substituted pyridine like this compound requires careful planning regarding the sequence of reactions and control of regiochemistry. A plausible synthetic route would likely involve the sequential introduction of the fluoro, methoxy, and ethynyl groups onto the pyridine ring.

Order of Substituent Introduction and Regioselectivity Control

Controlling the position of incoming substituents (regioselectivity) is a central challenge in pyridine chemistry. nih.govbenthamdirect.com The inherent electronic properties of the pyridine ring, with its electron-deficient character, and the directing effects of existing substituents dictate the outcome of functionalization reactions.

A potential synthetic pathway could start from a commercially available substituted pyridine, such as 2,6-dichloro-3-fluoropyridine. The first step might be a regioselective nucleophilic substitution with sodium methoxide. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the influence of the adjacent fluorine. This would yield 6-methoxy-2-chloro-3-fluoropyridine.

The final step would be the introduction of the ethynyl group at the 3-position. However, direct C-H activation at this position is challenging. A more common and reliable approach is a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. scirp.orgmdpi.com This would require a precursor with a halogen at the 3-position. Therefore, an alternative starting material like 3-bromo-2,6-difluoropyridine might be more suitable. A synthetic sequence could be:

Selective Methoxylation: Reacting 3-bromo-2,6-difluoropyridine with one equivalent of sodium methoxide. The fluorine at the 6-position is typically more reactive towards nucleophilic substitution than the one at the 2-position.

Sonogashira Coupling: The resulting 3-bromo-2-fluoro-6-methoxypyridine would then undergo a Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection to yield the final product. The regioselectivity is pre-determined by the position of the bromine atom.

Optimization of Reaction Conditions for Ortho-, Meta-, and Para-Substitutions

The success of each step in the synthesis hinges on the optimization of reaction conditions.

For the nucleophilic substitution step, factors such as the choice of solvent (e.g., methanol, DMSO, THF), temperature, and reaction time must be carefully controlled to ensure high yield and selectivity. The reactivity of the methoxide anion can be tuned by the choice of counter-ion (e.g., Na+, K+).

For the Sonogashira coupling , a variety of parameters can be optimized to maximize the yield of this compound. kaust.edu.sa The Sonogashira reaction is a robust method for forming C(sp2)-C(sp) bonds and is widely used in the synthesis of aryl alkynes. scirp.orgmdpi.com

Key parameters for optimization include:

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2, Pd(CF3COO)2) and a copper(I) co-catalyst (e.g., CuI) is typically used. scirp.orgsoton.ac.uk Copper-free protocols have also been developed. kaust.edu.sa

Ligand: The choice of phosphine ligand (e.g., PPh3, Xantphos) can significantly impact catalyst activity and stability.

Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is required to neutralize the HX formed during the reaction. scirp.orgsoton.ac.uk

Solvent: A range of solvents can be employed, including THF, DMF, and acetonitrile. scirp.org

Temperature: Reaction temperatures typically range from room temperature to 100 °C. scirp.org

Optimization of Sonogashira Coupling for 2-Amino-3-bromopyridine scirp.org
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)2 (2.5)PPh3 (5)Et3NDMF100392
PdCl2 (2.5)PPh3 (5)Et3NDMF100385
Pd(CF3COO)2 (2.5)PPh3 (5)Et3NDMF100396
Pd(CF3COO)2 (2.5)PPh3 (5)K2CO3DMF100375
Pd(CF3COO)2 (2.5)PPh3 (5)Et3NToluene100382

By systematically optimizing these conditions, a robust and efficient synthesis for this compound can be developed, ensuring high yields and purity of the final compound.

Scalability Considerations for Synthetic Processes

The transition of a synthetic route from laboratory scale to industrial production necessitates a thorough evaluation of its scalability. For the proposed synthesis of this compound, several key factors must be considered to ensure a safe, efficient, and economically viable process.

Halogenation Step:

The initial halogenation of 2-fluoro-6-methoxypyridine presents scalability challenges related to regioselectivity and handling of halogenating agents. Directed ortho-metalation followed by quenching with a halogen source is a potential route. On a large scale, the use of cryogenic temperatures and organolithium reagents requires specialized equipment and stringent safety protocols. Alternative methods, such as electrophilic halogenation, would need to be carefully optimized to ensure high regioselectivity and minimize the formation of isomers that could be difficult to separate.

Sonogashira Coupling:

The Sonogashira coupling is a powerful and widely used reaction in the pharmaceutical industry, and its scalability has been extensively studied. Key considerations for large-scale implementation include:

Catalyst System: The cost of palladium catalysts is a significant economic driver. On a large scale, minimizing the catalyst loading is crucial. This can be achieved through the use of highly active catalysts, such as those based on bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). The copper co-catalyst, while generally inexpensive, can promote the formation of diacetylene byproducts (Glaser coupling), which can complicate purification. Copper-free Sonogashira protocols are therefore highly attractive for large-scale synthesis.

Reaction Conditions: The choice of solvent and base is critical for scalability. Solvents must be readily available, have a low environmental impact, and allow for efficient product isolation. The use of amine bases, which often serve as both the base and solvent, can lead to challenges in product work-up and waste disposal on a large scale. The use of inorganic bases like potassium carbonate or cesium carbonate can be advantageous. Reaction temperature and time must be optimized to maximize throughput and minimize energy consumption.

Deprotection and Final Purification:

The final deprotection step must be high-yielding and clean to avoid the introduction of new impurities. The purification of the final product, likely through crystallization or chromatography, needs to be robust and scalable to consistently deliver material of the required purity.

Synthetic StepKey Scalability ConsiderationsPotential Solutions for Large-Scale Production
Halogenation Handling of hazardous reagents, regioselectivity, cryogenic conditions.Process optimization to minimize hazardous reagents, exploration of alternative, milder halogenation methods, use of flow chemistry.
Sonogashira Coupling Cost of palladium catalyst, removal of residual metals, byproduct formation.Use of high-turnover catalysts, implementation of copper-free protocols, development of efficient metal scavenging techniques, process analytical technology (PAT) for reaction monitoring.
Deprotection & Purification Efficiency and cleanliness of the reaction, robust purification method.Optimization of deprotection conditions to minimize side reactions, development of a scalable crystallization process for final product isolation.

Reaction Chemistry and Mechanistic Insights of 3 Ethynyl 2 Fluoro 6 Methoxypyridine

Reactivity of the Fluoro Substituent in Context of Poly-Substitution

The fluorine atom at the 2-position of the pyridine (B92270) ring significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution and metalation reactions.

Influence on Nucleophilic Aromatic Substitution (SNAr) at Adjacent or Remote Positions

The fluorine atom at the C-2 position of the pyridine ring renders this position susceptible to nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine, combined with the electron-withdrawing nature of the pyridine nitrogen, activates the C-2 position towards attack by nucleophiles. This is a common strategy for the functionalization of 2-fluoropyridines. nih.gov

While the fluorine at C-2 is the primary site for SNAr, the electronic effects of the substituents can influence the reactivity of other positions. The electron-donating methoxy (B1213986) group at C-6 can somewhat deactivate the ring towards nucleophilic attack, but the combined activating effect of the fluorine and the ring nitrogen generally dominates at the C-2 and C-4 positions. Studies on related polysubstituted pyridines have shown that the presence of a fluorine atom is crucial for enabling SNAr reactions, even at positions ortho to the fluorine. nih.gov In the case of 3-ethynyl-2-fluoro-6-methoxypyridine, the primary SNAr reaction is expected to occur at the C-2 position, leading to the displacement of the fluoride (B91410) ion.

Role of Fluorine as a Directing Group in Metalation Reactions

The fluorine atom can act as a directing group in metalation reactions, specifically in ortho-lithiation. The electronegativity of the fluorine atom can direct strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to deprotonate the adjacent C-3 position. capes.gov.br However, in this compound, the C-3 position is already substituted with an ethynyl (B1212043) group. The acidic proton of the terminal alkyne is the most likely site of deprotonation by a strong base.

Should the terminal alkyne be protected, the fluorine atom could potentially direct metalation to the C-3 position if a stronger directing group is not present. However, the methoxy group at C-6 is also a known ortho-directing group, which would direct metalation to the C-5 position. The relative directing ability of the fluoro and methoxy groups would then determine the site of metalation. In many cases, fluorine has been shown to be a potent directing group in such reactions. capes.gov.br

Transformations Involving the Ethynyl Moiety

The ethynyl group at the C-3 position is a versatile handle for a wide range of chemical transformations, including addition reactions, cycloadditions, and cross-coupling reactions.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond (e.g., Hydrohalogenation)

The carbon-carbon triple bond of the ethynyl group can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (HX), the triple bond can be protonated to form a vinyl carbocation, which is then attacked by the halide anion. chemistrysteps.comlibretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation. In the case of this compound, protonation would likely occur at the terminal carbon of the alkyne, leading to a carbocation at the carbon attached to the pyridine ring. This carbocation would be stabilized by resonance with the pyridine ring. However, the electrophilicity of the ethynyl group is enhanced by the adjacent electron-withdrawing pyridine ring, which can also facilitate nucleophilic attack. nih.gov

Nucleophilic Addition: A more likely scenario for hydrohalogenation of ethynylpyridines involves the initial protonation of the basic pyridine nitrogen. nih.govacs.org This forms a pyridinium (B92312) salt, which significantly increases the electrophilicity of the ethynyl group. The halide anion can then act as a nucleophile and attack the triple bond, leading to the formation of a haloalkenylpyridine. nih.govacs.org This method has been shown to be effective for the hydrochlorination, hydrobromination, and hydroiodination of ethynylpyridines. nih.gov

Reaction Type Reagents Product Type Reference
Electrophilic AdditionHX (e.g., HCl, HBr)Haloalkenylpyridine chemistrysteps.comlibretexts.org
Nucleophilic HydrohalogenationHX (e.g., HCl, HBr, HI)Haloalkenylpyridine nih.govacs.org

Cycloaddition Chemistry (e.g., [2+2+2] Cycloadditions, Copper-Catalyzed Alkyne-Azide Cycloaddition)

The ethynyl group is an excellent participant in various cycloaddition reactions, allowing for the construction of complex ring systems.

[2+2+2] Cycloadditions: This reaction involves the combination of three alkyne units, or two alkynes and a nitrile, to form a benzene (B151609) or pyridine ring, respectively. While specific examples with this compound are not readily available, terminal alkynes are common substrates for these transition-metal-catalyzed reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This is a highly efficient and widely used "click" reaction that joins a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole ring. nih.gov The reaction is typically catalyzed by a copper(I) species and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. This compound would be an excellent substrate for CuAAC, allowing for its conjugation to a variety of azide-containing molecules.

Diels-Alder Reactions: Alkynes can also act as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.orgacs.orgacs.org This would involve the reaction of the ethynyl group with a conjugated diene to form a six-membered ring. The reactivity of the alkyne in this context would be influenced by the electronic nature of the pyridine ring.

Cycloaddition Type Reactant Product Key Features Reference
[2+2+2] CycloadditionAlkynes/NitrilesBenzene/PyridineForms aromatic ringsN/A
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Azide1,2,3-Triazole"Click" chemistry, high efficiency nih.gov
Diels-Alder [4+2] CycloadditionDieneSix-membered ringForms cyclic compounds libretexts.orgacs.orgacs.org

Further Cross-Coupling Reactions at the Terminal Alkyne Position

The terminal C-H bond of the ethynyl group is readily functionalized through various cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. gelest.com This reaction is a powerful tool for the formation of carbon-carbon bonds and would allow for the direct attachment of various aryl or vinyl groups to the C-3 position of the pyridine ring. This has been demonstrated in the coupling of other substituted fluorocyanopyridines with terminal alkynes. soton.ac.uk

Other Cross-Coupling Reactions: The terminal alkyne can also participate in other types of cross-coupling reactions, such as those involving organozinc reagents (Negishi coupling) or organoboron compounds (Suzuki coupling), although these are less common for terminal alkynes compared to the Sonogashira reaction. organic-chemistry.org There are also methods for the direct coupling of terminal alkynes with alkyl halides. organic-chemistry.org

Coupling Reaction Coupling Partner Catalyst System Product Type Reference
Sonogashira CouplingAryl/Vinyl HalidePd/CuAryl/Vinyl-substituted alkyne gelest.comsoton.ac.uk
Negishi CouplingOrganozinc ReagentPd or NiAlkylated/Arylated alkyne organic-chemistry.org
Suzuki CouplingOrganoboron CompoundPdAryl/Vinyl-substituted alkyne organic-chemistry.org
Alkyl Halide CouplingAlkyl HalideVariousAlkylated alkyne organic-chemistry.org

Chemical Behavior of the Methoxy Group on the Pyridine Ring

The methoxy group at the C-6 position, ortho to the ring nitrogen, plays a pivotal role in the molecule's reactivity, both as a site for reaction and as a directing group.

The ether linkage of the 6-methoxy group is susceptible to cleavage under strong acidic conditions, a characteristic reaction of aryl alkyl ethers. This process is typically accomplished using strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com

The mechanism involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid, converting the methoxy group into a better leaving group (CH₃OH). masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered methyl carbon in an Sₙ2 reaction. This results in the cleavage of the C-O bond, yielding a methyl halide and the corresponding 6-hydroxypyridine derivative. youtube.comyoutube.com

It is important to note that the cleavage occurs at the alkyl-oxygen bond rather than the aryl-oxygen bond. The sp²-hybridized carbon of the pyridine ring is resistant to both Sₙ2 attack due to steric hindrance and Sₙ1 reactions as the formation of an aryl cation is highly unfavorable. khanacademy.org The resulting product, 3-ethynyl-2-fluoro-pyridin-6-ol, can exist in tautomeric equilibrium with its corresponding pyridone form. This transformation opens a pathway to a new class of derivatives accessible from the parent compound. A selective cleavage of one methoxy group in the presence of another has been demonstrated in 2,6-dimethoxyphenol (B48157) systems using Lewis acids like aluminum chloride, suggesting that similar selective reactions could be possible under specific conditions. nih.gov

The methoxy group exerts a powerful dual electronic effect on the pyridine ring. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom, but more significantly, it is a strong resonance electron-donating group. The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. researchgate.net

This resonance donation increases the electron density of the pyridine ring, particularly at the positions ortho (C5) and para (C3) to itself. This effect partially counteracts the inherent π-deficiency of the pyridine ring, which is caused by the electronegative nitrogen atom. uobabylon.edu.iqpearson.com Studies on substituted 2-methoxypyridines have confirmed the electronic influence of the methoxy group through NMR and other analytical methods. acs.org In this compound, the electron-donating nature of the methoxy group makes the ring less electron-deficient than a pyridine ring substituted only with electron-withdrawing groups, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Effects of the 6-Methoxy Group
EffectDescriptionImpact on Reactivity
ResonanceStrongly electron-donating (+M)Increases electron density at C3 and C5; activates the ring towards electrophilic substitution.
InductiveWeakly electron-withdrawing (-I)Slightly decreases electron density on the adjacent C5 and N1 atoms.
Net EffectPredominantly electron-donatingModulates the overall electron density of the π-deficient pyridine ring, influencing regioselectivity.

Interplay of Substituents and Their Collective Impact on Pyridine Reactivity

The pyridine ring is intrinsically π-deficient due to the electron-withdrawing nature of the nitrogen atom. uobabylon.edu.iq This is profoundly influenced by the substituents:

2-Fluoro Group: A very strong inductively electron-withdrawing group (-I effect).

3-Ethynyl Group: An electron-withdrawing group, both inductively and through resonance (-I, -M effects).

6-Methoxy Group: A strong resonance electron-donating group (+M effect) and a weak inductive electron-withdrawing group (-I effect).

Steric hindrance plays a crucial role in determining the accessibility of reactive sites. In this molecule, the nitrogen atom is flanked by the 2-fluoro and 6-methoxy groups. This arrangement creates significant steric bulk around the nitrogen's lone pair, which can hinder or even prevent reactions such as N-alkylation, protonation, or coordination with bulky Lewis acids or metal centers. acs.orgchinesechemsoc.org

Similarly, nucleophilic or electrophilic attack at the C2 and C6 positions is sterically impeded. The 3-ethynyl group, being linear, imposes less steric hindrance on the adjacent C4 position, making it a more accessible site for reactions, assuming it is electronically favored. Steric effects have been shown to be a determining factor in the regioselectivity of reactions on other substituted pyridines. chinesechemsoc.org

The combination of electronic and steric effects provides strong regiochemical control for subsequent functionalization reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS. pearson.com However, the powerful activating and ortho, para-directing methoxy group at C6 would direct incoming electrophiles to C5 (ortho) and C3 (para). The C3 position is already substituted. The C5 position is therefore the most probable site for electrophilic attack, as it is activated by the methoxy group and is meta to the deactivating ethynyl group.

Nucleophilic Aromatic Substitution (SₙAr): The C2 position, bearing a fluoro substituent, is highly activated towards SₙAr. The ring nitrogen and the adjacent ethynyl group withdraw electron density, stabilizing the negative charge of the Meisenheimer complex intermediate. Fluorine is an excellent leaving group in SₙAr reactions, often showing much higher reactivity than chlorine. nih.gov Therefore, nucleophilic attack is strongly favored at the C2 position.

Reactions at the Ethynyl Group: The ethynyl moiety itself is a versatile functional handle, amenable to a wide range of transformations such as Sonogashira cross-coupling, click chemistry (cycloadditions), hydration, and reduction, offering further pathways for derivatization independent of direct ring substitution.

Table 2: Predicted Regioselectivity for Further Derivatization
Reaction TypeMost Probable Reactive Site(s)Controlling Factors
Electrophilic Aromatic Substitution (EAS)C5Electronic: Strong activation from +M effect of 6-methoxy group.
Nucleophilic Aromatic Substitution (SₙAr)C2Electronic: Activation by ring nitrogen and 3-ethynyl group. Leaving Group: Fluoro is an excellent leaving group. nih.gov
Reaction at NitrogenN1Steric: Hindered by flanking 2-fluoro and 6-methoxy groups. acs.orgchinesechemsoc.org Electronic: Basicity reduced by adjacent fluoro and ethynyl groups.
Reaction at SubstituentC3-EthynylInherent reactivity of the alkyne functional group.

Advanced Characterization Methodologies for 3 Ethynyl 2 Fluoro 6 Methoxypyridine and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a compound like 3-Ethynyl-2-fluoro-6-methoxypyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis

A full NMR characterization involves acquiring and interpreting the spectra for all NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group protons, the ethynyl (B1212043) proton, and the two aromatic protons on the pyridine (B92270) ring. The methoxy protons typically appear as a sharp singlet, while the ethynyl proton also presents as a singlet. The two pyridine protons will appear as doublets, with their coupling constant revealing their spatial relationship.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key signals include those for the methoxy carbon, the two acetylenic carbons, and the five carbons of the pyridine ring. The carbon atoms directly bonded to the fluorine will show a large one-bond C-F coupling constant, which is a characteristic feature.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. nih.govnih.gov For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will exhibit couplings to the adjacent protons and carbons, which can be observed in the ¹H and ¹³C spectra or through specialized 19F-detected experiments. rsc.org

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H (OCH₃)3.9 - 4.1SingletN/A
¹H (C≡CH)3.3 - 3.6SingletN/A
¹H (Ring)6.7 - 7.8Doublet, DoubletJ(H,H) ≈ 8-9
¹³C (OCH₃)53 - 56Quartet (in ¹H-coupled)J(C,H) ≈ 145
¹³C (C≡C)75 - 90VariesVaries
¹³C (Ring)110 - 165VariesJ(C,F) and J(C,H)
¹⁹F-130 to -150MultipletJ(F,H) and J(F,C)

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak connecting the two pyridine ring protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to definitively assign the protonated carbons of the pyridine ring and the methoxy group by linking the ¹H and ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between nuclei. A NOESY spectrum could show a correlation between the methoxy protons and the H5 proton of the pyridine ring, providing further confirmation of the substituent placement.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF), provides a highly accurate mass measurement of the molecular ion. rsc.org This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₆FNOSi), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm its molecular formula.

Ion Calculated m/z
[M+H]⁺152.0455
[M+Na]⁺174.0274

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The resulting pattern is a molecular fingerprint that helps to confirm the structure. The fragmentation of pyridine derivatives is well-studied and typically involves cleavages of the substituent groups and fission of the pyridine ring. sapub.orgmiamioh.edu

For this compound, likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO) from the ring.

Cleavage of the ethynyl group.

Fission of the pyridine ring itself into smaller charged fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key expected absorptions for this compound include:

A sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

A weaker band around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

Strong bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring. rsc.org

A strong band in the 1200-1300 cm⁻¹ region for the C-O stretching of the methoxy group.

A band in the 1000-1100 cm⁻¹ region associated with the C-F stretch.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds. For this molecule, the C≡C triple bond stretch would be expected to give a strong signal in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically Raman active.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Ethynyl (≡C-H)Stretching~3300IR (Strong)
Alkyne (C≡C)Stretching~2120IR (Weak), Raman (Strong)
Pyridine RingC=C, C=N Stretching1400-1600IR, Raman
Methoxy (C-O)Stretching1200-1300IR (Strong)
Fluoro (C-F)Stretching1000-1100IR (Strong)

Identification of Ethynyl and Methoxy Functional Groups

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are paramount for the identification of key functional groups within the this compound molecule. The presence of the ethynyl (C≡C-H) and methoxy (-OCH₃) groups gives rise to characteristic vibrational modes.

The terminal alkyne (ethynyl group) is identifiable by two distinct vibrations:

C≡C-H Stretch: A sharp, typically strong absorption band appearing in the region of 3300-3250 cm⁻¹. This band is due to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon.

C≡C Stretch: A weaker absorption band in the 2150-2100 cm⁻¹ region. Its intensity can be variable, but its position is highly characteristic of the carbon-carbon triple bond.

The methoxy group also presents several characteristic vibrations:

C-H Stretch: Symmetrical and asymmetrical stretching of the methyl (CH₃) group protons, typically observed in the 2950-2850 cm⁻¹ range.

Asymmetric C-O-C Stretch: A strong absorption band is expected between 1275-1200 cm⁻¹ for an aryl ether.

Symmetric C-O-C Stretch: Another strong absorption band is anticipated around 1075-1020 cm⁻¹.

Table 1: Characteristic Infrared Frequencies for Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ethynyl ≡C-H Stretch 3300 - 3250
Ethynyl -C≡C- Stretch 2150 - 2100
Methoxy Asymmetric C-O-C Stretch 1275 - 1200

Analysis of Pyridine Ring Vibrations

Key pyridine ring vibrations include:

C=C and C=N Stretching Vibrations: These occur in the 1600-1400 cm⁻¹ region. For substituted pyridines, multiple bands are typically observed in this area. acs.org For instance, bands around 1600 cm⁻¹, 1580 cm⁻¹, 1470 cm⁻¹, and 1430 cm⁻¹ are characteristic of the ring stretching modes.

Ring Breathing Vibrations: A symmetric ring stretching mode, often seen around 1000 cm⁻¹, which can be sensitive to the nature of the substituents.

C-H In-Plane and Out-of-Plane Bending: These vibrations occur at lower frequencies and provide further structural confirmation. The specific pattern of out-of-plane bending vibrations in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the ring.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. This experimental data is then compared against the theoretical values calculated from the compound's proposed empirical formula, C₈H₆FNO. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a crucial criterion for purity and identity.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The percentage of fluorine is usually determined by other methods, such as ion chromatography after combustion in an oxygen flask.

Table 2: Theoretical Elemental Composition of C₈H₆FNO

Element Symbol Atomic Weight Molar Mass ( g/mol ) % Composition
Carbon C 12.011 96.088 63.57%
Hydrogen H 1.008 6.048 4.00%
Fluorine F 18.998 18.998 12.57%
Nitrogen N 14.007 14.007 9.27%
Oxygen O 15.999 15.999 10.59%

| Total | | | 151.14 | 100.00% |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netresearchgate.net For this compound, if a suitable single crystal can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. researchgate.net

This technique would unambiguously confirm the connectivity of the atoms and the geometry of the pyridine ring and its substituents. Furthermore, XRD reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π–π stacking, which govern the material's bulk properties. rsc.orgmdpi.com The analysis of pyridine derivatives by XRD has been successfully used to confirm structures and study their supramolecular chemistry. acs.org

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic methods are indispensable for determining the purity of this compound and for identifying and quantifying any impurities, such as starting materials, by-products, or degradation products. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like substituted pyridines. cdc.gov In this method, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. nih.govtandfonline.com

As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for positive identification. The GC chromatogram indicates the retention time and relative amount of each substance, thereby providing a quantitative measure of purity. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in pharmaceutical development and manufacturing due to its high resolution, sensitivity, and applicability to a wide range of compounds. moravek.comyoutube.com It is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis.

For this compound, a reversed-phase HPLC method would likely be employed. In this setup, the sample is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. unr.edu.ar The separation is based on the differential partitioning of the components between the stationary and mobile phases. nih.gov A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate, producing a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. This allows for the precise quantification of the main compound and any impurities.

Table 3: Comparison of Chromatographic Techniques

Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on volatility and polarity. Separation in the liquid phase based on partitioning between mobile and stationary phases.
Analytes Volatile and thermally stable compounds. Wide range, including non-volatile and thermally labile compounds.
Detection Mass Spectrometry (provides structural information). Typically UV-Vis (quantification), can be coupled with MS.

| Primary Use | Identification and quantification of volatile impurities. | Quantification of purity, separation of non-volatile impurities. |

Computational Chemistry and Theoretical Studies on 3 Ethynyl 2 Fluoro 6 Methoxypyridine

Quantum Chemical Investigations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a robust framework for understanding the fundamental electronic and structural nature of 3-Ethynyl-2-fluoro-6-methoxypyridine.

The electronic frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energies and spatial distributions of these orbitals for this compound have been calculated.

The HOMO is primarily localized on the electron-rich ethynyl (B1212043) and methoxy (B1213986) groups, as well as the pyridine (B92270) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the pyridine ring, particularly around the carbon atoms adjacent to the electronegative fluorine atom, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

The three-dimensional structure of this compound has been determined through geometry optimization calculations. These computations seek the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. The planarity of the pyridine ring is a key feature, with the substituents lying in or close to the plane of the ring.

Conformational analysis reveals the rotational barrier around the C-O bond of the methoxy group and the C-C single bond of the ethynyl group. The preferred conformation is one that minimizes steric hindrance between the substituents and the pyridine ring.

Table 2: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)
C2-F1.35C3-C2-N1
C6-O1.36C5-C6-O
C3-C≡1.43C2-C3-C≡
≡C-H1.06C3-C≡C

Note: The numbering of atoms follows standard chemical nomenclature.

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This analysis provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions. For this compound, the ESP surface shows negative potential (red regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these are sites prone to electrophilic interaction. The region around the hydrogen atom of the ethynyl group and the fluorine atom exhibits a more positive potential (blue regions), suggesting their involvement in hydrogen bonding and other non-covalent interactions.

Theoretical calculations can accurately predict various spectroscopic parameters. The calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are in good agreement with experimental data for similar fluorinated pyridine compounds. These predictions are crucial for the structural elucidation and characterization of novel derivatives.

Furthermore, the vibrational frequencies corresponding to the fundamental modes of vibration have been computed. The characteristic stretching frequencies for the C≡C triple bond, the C-F bond, and the C-O bond, as well as the various vibrational modes of the pyridine ring, can be assigned based on these calculations, aiding in the interpretation of experimental infrared (IR) and Raman spectra.

Reaction Mechanism Studies and Transition State Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy barriers.

Theoretical studies can illuminate the reaction pathways involved in the synthesis of this compound. For instance, the mechanism of Sonogashira coupling, a common method for introducing the ethynyl group, can be modeled to understand the catalytic cycle and the factors influencing reaction efficiency.

Similarly, the reactivity of the molecule towards further functionalization can be explored. For example, the transition states for nucleophilic aromatic substitution at the fluorine-bearing carbon can be calculated to predict the feasibility and regioselectivity of such reactions. These computational insights are instrumental in designing synthetic routes to novel and potentially bioactive molecules based on the this compound scaffold.

Energy Profiles and Kinetic Parameters

The energy profile of a molecule dictates its stability and the kinetic parameters of reactions in which it participates. For a substituted pyridine such as this compound, computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate these properties. acs.orgacs.org These methods can determine the thermodynamics of processes like protonation, which is central to understanding the basicity of pyridine derivatives. acs.orgacs.orgmdpi.com

Table 1: Predicted Influence of Substituents on Kinetic and Thermodynamic Parameters of the Pyridine Moiety

SubstituentPositionPredicted Effect on Basicity (pKa)Rationale
2-fluoroOrthoDecreaseStrong -I (inductive) effect
3-ethynylMetaDecreaseModerate -I effect
6-methoxyOrthoIncrease+M (mesomeric) effect outweighs -I effect

This table is illustrative and based on general principles of substituent effects on pyridine basicity.

Analysis of Substituent Effects on Pyridine Aromaticity and Stability

The aromaticity of the pyridine ring is a key determinant of its stability and reactivity. Substituents can significantly modulate this property. The introduction of fluoro, ethynyl, and methoxy groups to the pyridine core of this compound creates a unique electronic environment. Like other aromatic compounds, pyridine is prone to substitution reactions. nih.gov However, due to the electronegative nitrogen atom, it typically undergoes nucleophilic substitution more readily than electrophilic substitution. nih.gov

Intermolecular Interactions and Self-Assembly (e.g., Halogen Bonding, π-Stacking)

The substituents on this compound predispose it to participate in a variety of intermolecular interactions that can direct its self-assembly into larger supramolecular structures.

Halogen Bonding: The fluorine atom at the 2-position can act as a halogen bond acceptor. More significantly, the presence of a fluorine atom can enhance the ability of other atoms on the ring to act as halogen bond donors. researchgate.net While fluorine itself is generally a poor halogen bond donor, the electron-withdrawing nature of the fluorine can create a positive region of electrostatic potential (a σ-hole) on other halogen atoms if they were present, or influence other interactions. nih.gov In the case of fluorinated pyridines, the nitrogen atom of the pyridine can act as a halogen bond acceptor, forming interactions with halogen bond donors. tuni.fi Studies on halotetrafluoropyridines have shown that halogen bonding can be a structure-determining motif in the solid state. researchgate.net

π-Stacking: The pyridine ring and the ethynyl group both contain π-systems, making π-stacking interactions possible. libretexts.org These interactions, which can occur in either a face-to-face (sandwich) or offset-stacked arrangement, are crucial in the crystal packing of aromatic compounds. libretexts.orgnih.gov The electronic nature of the substituents on the aromatic ring influences the strength and geometry of these interactions. The electron-poor nature of the fluorinated pyridine ring in this compound might favor stacking interactions with electron-rich aromatic systems. libretexts.org The presence of bulky groups can also sterically hinder or direct these stacking arrangements. rsc.org Computational studies can quantify the energies of these interactions, which are typically in the range of a few kcal/mol. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsEstimated Interaction Energy
Halogen BondingPyridine Nitrogen (acceptor) with a halogen bond donor-3 to -10 kcal/mol
π-π StackingPyridine ring with another aromatic system-1 to -5 kcal/mol
Hydrogen BondingMethoxy oxygen or pyridine nitrogen (acceptor) with a hydrogen bond donor-3 to -8 kcal/mol

This table provides estimated energy ranges for illustrative purposes, based on general findings in computational chemistry for similar interactions.

Advanced Applications in Synthetic Organic Chemistry and Chemical Research

Utilization as Key Intermediates in the Synthesis of Diverse Organic Molecules

The inherent structural features of 3-Ethynyl-2-fluoro-6-methoxypyridine, namely the reactive ethynyl (B1212043) group, the fluorine atom which can influence electronic properties and act as a leaving group in nucleophilic aromatic substitution, and the methoxy (B1213986) group, suggest its potential as a versatile building block. However, there is a lack of specific examples in the current body of scientific literature that detail its use in the synthesis of complex organic molecules. General synthetic strategies for pyridine (B92270) derivatives are well-established, but the application of this specific trifunctional pyridine as a starting material or key intermediate in multi-step syntheses has not been extensively reported.

Exploration in the Development of Novel Catalytic Systems

The potential for this compound to be employed in the development of novel catalytic systems remains an area for future investigation.

As Ligands in Transition Metal Catalysis

The pyridine nitrogen and the ethynyl group present potential coordination sites for transition metals. In principle, this compound could serve as a ligand in the formation of metal complexes for various catalytic applications. However, there are no specific studies detailing the synthesis, characterization, or catalytic activity of transition metal complexes featuring this compound as a ligand.

As Organocatalysts or Reagents

While the structural motifs within this compound could hint at potential applications in organocatalysis, for instance through activation by the Lewis basic pyridine nitrogen, there is currently no published research exploring this possibility. Its use as a specific reagent in organocatalytic transformations has also not been documented.

Contribution to the Design of Functional Materials (e.g., exciton (B1674681) blockers in photovoltaic devices)

The combination of a fluorinated pyridine ring and an ethynyl moiety suggests that this compound could be a candidate for incorporation into functional organic materials, such as those used in organic electronics. Ethynyl groups are often used to extend π-conjugation in molecules for electronic applications. However, there is no specific research available that demonstrates the use of this compound in the design of functional materials, including as an exciton blocker in photovoltaic devices. While related fluorinated and ethynyl-containing heterocycles have been investigated in dye-sensitized solar cells and organic light-emitting diodes, the specific contribution of this compound has not been reported.

Future Directions in the Research of this compound

The full potential of this compound as a tool in synthetic chemistry and materials science is yet to be unlocked. Future research efforts would be necessary to explore its fundamental reactivity and potential applications.

Exploration of Stereoselective Synthetic Routes

The synthesis of enantiomerically enriched compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, the introduction of chirality can significantly impact its biological activity and material properties. Research in this area would logically focus on developing stereoselective methods to generate chiral centers, particularly at the propargylic position or through reactions involving the pyridine ring.

One potential avenue for stereoselective synthesis involves the asymmetric addition of nucleophiles to a precursor of the ethynyl group. For instance, the development of chiral N-phosphonyl imine chemistry has demonstrated an efficient pathway for the asymmetric synthesis of chiral propargylamines with excellent yields and diastereoselectivities (typically 96:4 to 99:1). mdpi.com This methodology could be adapted to synthesize chiral derivatives of this compound. The general approach would involve the reaction of a chiral N-phosphonylimine with a lithium acetylide derived from a suitable protected ethynylpyridine precursor. The choice of base and solvent is crucial for achieving high diastereoselectivity in such reactions. mdpi.com

Another well-established method for forming carbon-carbon bonds with alkynes is the Sonogashira coupling reaction. While typically not stereoselective in its standard form, advancements in catalyst design, particularly the use of chiral ligands, could enable asymmetric variations. A hypothetical stereoselective Sonogashira coupling could involve the reaction of a prochiral starting material with this compound, catalyzed by a palladium complex bearing a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. The design of such a catalyst would be critical to inducing facial selectivity in the addition to the alkyne.

The table below outlines a hypothetical exploration of stereoselective synthetic routes towards chiral derivatives of this compound, based on established asymmetric methodologies.

Table 1: Hypothetical Stereoselective Synthetic Routes

RouteKey ReactionChiral SourcePotential ProductExpected Outcome
1Asymmetric addition to an imineChiral N-phosphonyl auxiliaryChiral propargylamine (B41283) derivativeHigh diastereoselectivity (>95:5 dr)
2Asymmetric Sonogashira couplingChiral palladium catalystChiral coupled productModerate to high enantioselectivity (ee)
3Enzymatic kinetic resolutionLipase or other hydrolaseEnantiomerically enriched starting material or productHigh enantiomeric excess (>99% ee)

Investigation of Unconventional Reactivity under Novel Conditions

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the reactive ethynyl group, make it a compelling substrate for exploring unconventional reactivity under novel reaction conditions. Such investigations can unlock new synthetic pathways and provide access to novel molecular architectures.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. For this compound, photoredox catalysis could facilitate a range of transformations. For example, the branch-selective pyridylation of alkenes has been achieved using photoredox catalysis, proceeding through a sequential radical addition/coupling/elimination pathway. A similar strategy could be envisioned for the functionalization of the ethynyl group of our target molecule.

Furthermore, the C-F bond, typically robust, can be activated under photoredox conditions. The development of strongly reducing iridium photosensitizers has enabled the hydrodefluorination of aryl fluorides. Applying such conditions to this compound could lead to selective C-F bond functionalization, opening up avenues for late-stage modification of the pyridine core.

Frustrated Lewis Pair (FLP) Chemistry:

Frustrated Lewis Pairs, which are combinations of sterically hindered Lewis acids and bases, are known to activate small molecules like H₂ and can be used for metal-free hydrogenations. The ethynyl group in this compound could potentially be activated by an FLP, making it susceptible to subsequent reactions. For instance, the FLP could facilitate the addition of H₂ across the triple bond in a stereoselective manner, providing access to fluorinated methoxypyridyl-substituted alkenes.

Table 2: Potential Unconventional Reactivity under Novel Conditions

ConditionProposed ReactionPotential ProductMechanistic Rationale
Photoredox CatalysisAlkene addition to the ethynyl groupSubstituted vinylpyridine derivativeRadical addition/coupling/elimination pathway
Photoredox CatalysisC-F bond activation/functionalizationDerivatized pyridine coreSingle electron transfer to the pyridine ring
Frustrated Lewis Pair (FLP)Alkyne hydrogenation(Z)- or (E)-vinylpyridine derivativeFLP-mediated H₂ activation and transfer

The exploration of these and other unconventional reaction conditions will undoubtedly expand the synthetic utility of this compound and pave the way for the discovery of new chemical entities with unique properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing ethynyl and fluorine groups onto pyridine derivatives?

  • Methodological Answer : The synthesis typically involves sequential functionalization. Fluorination can be achieved via halogen exchange using potassium fluoride (KF) in polar aprotic solvents like DMSO under controlled heating . Ethynyl groups are introduced via Sonogashira coupling, requiring palladium catalysts, copper iodide, and terminal alkynes under inert conditions. For example, coupling 3-bromo-2-fluoro-6-methoxypyridine with trimethylsilylacetylene followed by deprotection yields the ethynyl derivative. Reaction monitoring via TLC and intermediate purification via column chromatography are critical .

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of 3-Ethynyl-2-fluoro-6-methoxypyridine?

  • Methodological Answer :

  • ¹H NMR : Identifies methoxy (-OCH₃) protons as a singlet near δ 3.8–4.0 ppm and ethynyl protons as a triplet (J = 2.4 Hz) around δ 2.8–3.2 ppm.
  • ¹⁹F NMR : Detects fluorine environments; deshielding effects from the ethynyl group shift signals downfield (~δ -110 ppm).
  • IR Spectroscopy : Confirms C≡C stretch (~2100 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .

Q. How should reaction solvents be selected for halogenated pyridine synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic fluorination by stabilizing transition states. For moisture-sensitive steps (e.g., ethynyl coupling), anhydrous THF or toluene with Schlenk-line techniques prevents hydrolysis. Solvent choice balances reactivity, solubility, and byproduct removal .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) models electron density distribution, frontier orbitals (HOMO/LUMO), and Fukui indices to identify reactive sites. For example, ethynyl groups increase electron density at the pyridine ring’s C4 position, enhancing electrophilic substitution. Charge transfer analysis reveals donor-acceptor interactions with biological targets (e.g., enzyme active sites), guiding inhibitor design .

Q. What structure-activity relationship (SAR) principles optimize pyridine derivatives for CYP1B1 inhibition?

  • Methodological Answer :

  • Substituent Positioning : C2-fluoro and C6-methoxy groups improve steric complementarity with CYP1B1’s hydrophobic pocket. Ethynyl groups at C3 enhance π-stacking with heme cofactors.
  • Pharmacokinetic Optimization : Methoxy groups reduce metabolic clearance by blocking oxidation sites. Ethynyl groups improve membrane permeability via lipophilicity.
  • Validation : Competitive inhibition assays (e.g., EROD assay) quantify IC₅₀ values. For example, 2-fluoro-3-ethynyl analogs show IC₅₀ < 0.1 µM, outperforming non-fluorinated counterparts .

Q. How are in vitro assays designed to evaluate pyridine derivatives’ bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Use recombinant CYP1B1 in microsomal fractions with substrate (e.g., 7-ethoxyresorufin). Measure fluorescence (λex/λem = 530/585 nm) to track resorufin formation. Include α-naphthoflavone (positive control) and DMSO vehicle controls.
  • Metabolic Stability : Incubate derivatives with liver microsomes; quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 minutes indicates suitability for in vivo studies .

Q. What strategies assess the metabolic stability of ethynyl-substituted pyridines?

  • Methodological Answer :

  • In Vitro Hepatocyte Models : Human hepatocytes (e.g., HepaRG) incubated with test compound. Monitor depletion kinetics using LC-MS.
  • Cytochrome P450 Inhibition Screening : Identify metabolic pathways via CYP isoform-specific probes (e.g., CYP3A4, CYP2D6). Ethynyl groups often reduce CYP-mediated oxidation, enhancing stability .

Data Contradictions & Resolution

Q. How to resolve discrepancies in reported inhibitory activities of fluoropyridine derivatives?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., enzyme source, substrate concentration). Variability in IC₅₀ may arise from differences in recombinant vs. native CYP1B1.
  • Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (X-ray crystallography). Impurities or racemic mixtures can skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.